molecular formula C10H13BrN4S B8460069 Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]-

Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]-

Cat. No.: B8460069
M. Wt: 301.21 g/mol
InChI Key: HXQWYHYOZJDQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]- is a useful research compound. Its molecular formula is C10H13BrN4S and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrN4S

Molecular Weight

301.21 g/mol

IUPAC Name

1-bromo-3-tert-butylsulfanylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C10H13BrN4S/c1-10(2,3)16-9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13)

InChI Key

HXQWYHYOZJDQFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC(=C2N1C=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A bohdan block vessel was charged with 2-methyl-2-propanethiol (20 uL, 0.0002 mol) in DMF (2 mL) and the reaction mixture was degassed 3×. Sodium hydride (0.01 g, 0.0004 mol) was then added and the reaction mixture was stirred at rt for 10 min. 1,3-Dibromo-imidazo[1,5-a]pyrazin-8-ylamine (30 mg, 0.0001 mol) was added to the reaction mixture and the reaction mixture was heated at 70° C. overnight. The reaction mixture turned red in color as the reaction progressed. The reaction mixture was concentrated and purified by prep TLC using a mixture of 7 N5% NH3 in MeOH/DCM to afford the title compound as a white solid. 1H NMR (400 MHz, CD3OD-d4): δ=1.37 (s, 9H), 7.13 (d, J=5.05 Hz, 1H), 7.84 (d, J=5.05 Hz, 1H). MS(ES+): m/z 303.02 (100)[MH+]. HPLC: tR=2.30 min (Open Lynx polar—5 min).
Quantity
20 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three

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